1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide
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Overview
Description
1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide is a synthetic organic compound with the molecular formula C10H17NO3S. It is characterized by a spirocyclic structure containing a sulfur atom and an azaspiro moiety. This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide typically involves the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in toluene, using a Dean-Stark apparatus to remove water formed during the reaction . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide has been explored for its potential in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-ulcer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of ulcers and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and the promotion of mucosal protection . The compound may also exert anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a selective TYK2/JAK1 inhibitor.
Uniqueness
1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide stands out due to its unique spirocyclic structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its promising applications in medicine and industry further highlight its significance.
Properties
Molecular Formula |
C10H17NO3S |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
1-ethyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H17NO3S/c1-2-11-10(6-4-3-5-7-10)9(12)8-15(11,13)14/h2-8H2,1H3 |
InChI Key |
PTHNJGKVWWDSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2(CCCCC2)C(=O)CS1(=O)=O |
Origin of Product |
United States |
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